Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code: 1S/C19H22N2O2S2/c1-3-22-18(23)14-20-19(24)21-15-12-10-9-11-13-15/h9-13H,3-4,14H2,1-2H3,(H2,20,21,24) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The melting point is not available for this specific compound.Scientific Research Applications
Synthesis and Antimicrobial Properties
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored in the synthesis of various compounds with potential applications in antimicrobial activities. Studies have shown that derivatives of this compound exhibit promising biological activities against bacterial and fungal strains. For example, it has been used in the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which demonstrated significant antibacterial and antifungal activity (Narayana, Ashalatha, Raj, & Kumari, 2006). Additionally, some novel thiophene and benzothiophene derivatives synthesized from this compound were evaluated as anti-cancer agents, showing notable activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Application in Organic Synthesis
This compound is also a key intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes exhibited unique solvatochromic behavior and were characterized for their tautomeric structures in different solvents (Karcı & Karcı, 2012). In another study, it was utilized in the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which were tested for their antimicrobial activity (Faty, Hussein, & Youssef, 2010).
Contribution to Pharmacological Research
In pharmacological research, this compound has been used in the synthesis of pharmacologically active benzo[b]thiophen derivatives. These compounds have been synthesized and evaluated for their potential therapeutic applications (Chapman, Clarke, Gore, & Sharma, 1971).
properties
IUPAC Name |
ethyl 4-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-15-12(2)8-7-11-14(15)25-17(16)21-19(24)20-13-9-5-4-6-10-13/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGMZYLLPQNSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927738 |
Source
|
Record name | N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
CAS RN |
132605-14-2 |
Source
|
Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-4-methyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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